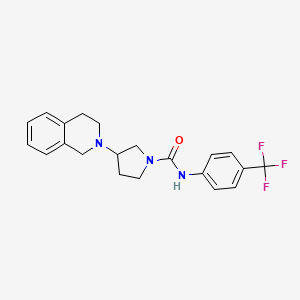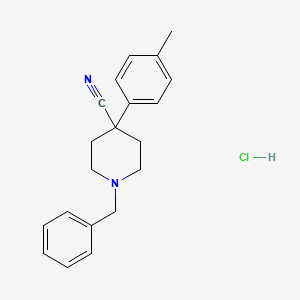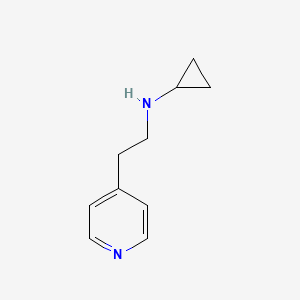
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the family of compounds known as cyclobutyl ketones, which have been shown to possess a wide range of biological activities.
科学的研究の応用
Synthesis of P2X7 Antagonist Clinical Candidates
A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists. This method was instrumental in synthesizing compounds with a challenging chiral center, leading to the identification of a clinical candidate for phase I clinical trials to assess safety and tolerability in mood disorder treatments (Chrovian et al., 2018).
Corrosion Inhibition
Ma et al. (2017) investigated 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research found that these compounds, due to their ability to adsorb on the steel surface through electron interactions, offer effective corrosion protection, highlighting the utility of triazole derivatives in material preservation (Ma et al., 2017).
Novel Cycloaddition Reactions
Zanirato (2002) explored the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, demonstrating the synthesis of heterocyclic compounds with potential pharmaceutical applications. This study exemplifies the chemical versatility and potential of triazole-containing compounds in constructing complex molecular architectures (Zanirato, 2002).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) reported the preparation of a new ligand for catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing the application of triazole derivatives in enhancing the efficiency of chemical syntheses through catalysis (Ozcubukcu et al., 2009).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically active heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities. These compounds demonstrated significant anticancer and antimicrobial activities, underscoring the potential of triazole derivatives in developing new therapeutic agents (Katariya et al., 2021).
特性
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-2-1-3-9)14-6-4-10(8-14)15-7-5-12-13-15/h5,7,9-10H,1-4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNRKFLJAPSJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)




![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
